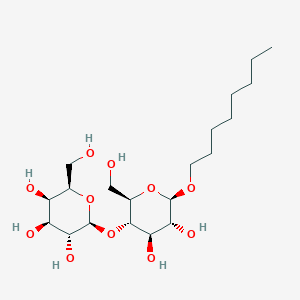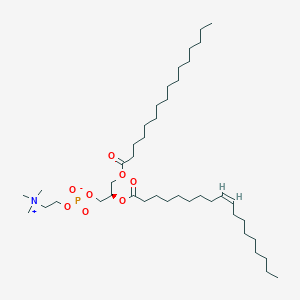
2,5-Dioxopyrrolidin-1-YL tetradecanoate
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-YL tetradecanoate, also known as N-Succinimidyl Myristate or Succinimidyl Myristate, is a chemical compound with the molecular formula C18H31NO4 . It has a molecular weight of 325.4 g/mol . The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) tetradecanoate .
Molecular Structure Analysis
The InChI code for 2,5-Dioxopyrrolidin-1-YL tetradecanoate is InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)23-19-16(20)14-15-17(19)21/h2-15H2,1H3 . The Canonical SMILES for this compound is CCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.4 g/mol . It has an XLogP3-AA value of 5.5, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 14 rotatable bonds . The exact mass and monoisotopic mass of the compound are 325.22530847 g/mol . The topological polar surface area of the compound is 63.7 Ų . The compound has a heavy atom count of 23 .
Applications De Recherche Scientifique
Synthesis of Other Compounds
“2,5-Dioxopyrrolidin-1-YL tetradecanoate” can be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Protein-Protein Interaction Studies
This compound could potentially be used in the study of protein-protein interactions. For example, a related compound, Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate, is used as a mass spectrometry-cleavable crosslinker for studying protein-protein interactions .
Voltage-Gated Sodium Channel Studies
Previous studies in a series of 2-(2,5-dioxopyrrolidin-1-yl)propanamides have shown that these molecules interact with voltage-gated sodium channels . It’s possible that “2,5-Dioxopyrrolidin-1-YL tetradecanoate” could have similar applications.
Cav 1.2 (L-type) Calcium Channel Studies
The same studies also indicated that these molecules interact with Cav 1.2 (L-type) calcium channels at very high concentrations . Again, “2,5-Dioxopyrrolidin-1-YL tetradecanoate” could potentially be used in similar research.
Pharmacokinetic Studies
Given its physicochemical properties, “2,5-Dioxopyrrolidin-1-YL tetradecanoate” could potentially be used in pharmacokinetic studies. For example, it could be used to study absorption, distribution, metabolism, and excretion (ADME) of drugs .
Drug Discovery and Development
Due to its interactions with various biological targets, “2,5-Dioxopyrrolidin-1-YL tetradecanoate” could potentially be used in the discovery and development of new drugs .
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a potential inhibitor of several cytochrome p450 enzymes, including cyp1a2, cyp2c19, cyp2c9, and cyp3a4 . These properties could impact the compound’s bioavailability and its interactions with other substances in the body.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)23-19-16(20)14-15-17(19)21/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEDHZOVUDEBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401053 | |
| Record name | 1-(Tetradecanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-YL tetradecanoate | |
CAS RN |
69888-86-4 | |
| Record name | Tetradecanoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69888-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Tetradecanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















